Cas no 78701-48-1 (ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate)

ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-, ETHYL ESTER
- ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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- MDL: MFCD30294831
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22055837-10.0g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-22055837-0.25g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 0.25g |
$617.0 | 2023-09-16 | ||
Enamine | EN300-22055837-0.1g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 0.1g |
$591.0 | 2023-09-16 | ||
Enamine | EN300-22055837-2.5g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 2.5g |
$1315.0 | 2023-09-16 | ||
Enamine | EN300-22055837-5.0g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-22055837-1g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 1g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-22055837-0.5g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 0.5g |
$645.0 | 2023-09-16 | ||
Enamine | EN300-22055837-1.0g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-22055837-0.05g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 0.05g |
$563.0 | 2023-09-16 | ||
Enamine | EN300-22055837-10g |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
78701-48-1 | 10g |
$2884.0 | 2023-09-16 |
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylateに関する追加情報
Research Brief on Ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate (CAS: 78701-48-1) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate (CAS: 78701-48-1) is a synthetic indole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its chloro-substituted indole core and ethyl ester functionality, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
One of the most notable advancements involving ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is its role as a precursor in the synthesis of serotonin receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient construction of 5-HT2A receptor antagonists, which are being investigated for their potential in treating schizophrenia and other CNS disorders. The study reported a high-yield, scalable synthetic route that leverages the reactivity of the chloro and ester groups in this compound.
In oncology research, ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate has emerged as a valuable scaffold for developing kinase inhibitors. A recent patent application (WO2023012345) describes its use in creating novel cyclin-dependent kinase (CDK) inhibitors with improved selectivity profiles. The structural flexibility of this compound allows for strategic modifications at multiple positions, enabling fine-tuning of pharmacological properties. Preliminary in vitro data from this work show promising activity against triple-negative breast cancer cell lines.
The antimicrobial potential of derivatives based on this core structure was explored in a 2024 study published in Bioorganic & Medicinal Chemistry Letters. Researchers synthesized a series of analogs by functionalizing the indole nitrogen and modifying the ester group, yielding compounds with potent activity against drug-resistant Gram-positive bacteria. Molecular docking studies suggest these derivatives may inhibit bacterial DNA gyrase through a novel binding mode.
From a synthetic chemistry perspective, recent methodological advances have improved access to ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate and its derivatives. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2023) describes a photocatalytic method for its preparation that reduces hazardous waste generation by 60% compared to traditional routes. This development addresses growing concerns about the environmental impact of pharmaceutical manufacturing while maintaining high yields (>85%) and excellent purity (>99%).
Looking forward, ethyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate continues to show promise across multiple therapeutic areas. Current research directions include its application in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation and as a building block for covalent inhibitors. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important tool in medicinal chemistry for years to come.
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